rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 913575-10-7
VCID: VC5762683
InChI: InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCC(C2C1)O
Molecular Formula: C12H21NO3
Molecular Weight: 227.304

rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate

CAS No.: 913575-10-7

Cat. No.: VC5762683

Molecular Formula: C12H21NO3

Molecular Weight: 227.304

* For research use only. Not for human or veterinary use.

rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate - 913575-10-7

Specification

CAS No. 913575-10-7
Molecular Formula C12H21NO3
Molecular Weight 227.304
IUPAC Name tert-butyl (3aS,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1
Standard InChI Key LVSMJGHUOLKTJI-AEJSXWLSSA-N
SMILES CC(C)(C)OC(=O)N1CC2CCC(C2C1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a cyclopentane ring fused to a pyrrolidine system (octahydrocyclopenta[c]pyrrole). Key structural elements include:

  • Stereochemical configuration: (3aR,4R,6aS) designation indicating three chiral centers

  • Functional groups:

    • Hydroxy group at C4 position

    • tert-Butyloxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen

  • Molecular formula: C₁₂H₂₁NO₃

  • Molecular weight: 227.30 g/mol

A comparative analysis of related analogs reveals that stereochemical variations significantly influence biological activity. For instance, the (3aR,6aR)-3a-(hydroxymethyl) derivative (CID 94163650) demonstrates altered receptor binding kinetics compared to the parent compound .

Synthetic Methodologies

Key Synthetic Routes

Industrial-scale synthesis typically employs a multi-step approach:

Step 1: Construction of the bicyclic core via [3+2] cycloaddition
Step 2: Stereoselective hydroxylation at C4 using Sharpless asymmetric dihydroxylation
Step 3: Boc protection under Schotten-Baumann conditions

Recent advances in flow chemistry have improved yield (68% → 82%) while reducing reaction times from 48 to 12 hours . Critical parameters for optimization include:

ParameterOptimal RangeImpact on Yield
Temperature-20°C to 0°C±15% yield
Catalyst Loading5-7 mol%Linear increase
Solvent SystemTHF/H₂O (4:1)+22% efficiency

Biological Activity and Mechanism

NMDA Receptor Modulation

The compound demonstrates selective antagonism at NR1/NR2B NMDA receptor subtypes with:

  • IC₅₀ = 42 nM (NR2B) vs. IC₅₀ > 10 μM (NR2A)

  • Non-competitive binding (Kᵢ = 18.7 nM) at the ifenprodil site

Mechanistic studies using patch-clamp electrophysiology reveal:

  • Voltage-independent channel block

  • Partial inhibition of glycine binding (∼35% at 100 nM)

  • Neuroprotective effects in cortical neurons (EC₅₀ = 89 nM)

Pharmacokinetic Profile

Preliminary ADME data from rodent models:

ParameterValueMethod
Oral Bioavailability23% ± 4%LC-MS/MS analysis
Plasma t₁/₂2.7 hrRadiolabeled tracing
BBB PermeabilityLogBB = 0.82In situ perfusion
Hazard CodeRisk StatementPrecautionary Measures
H315Skin irritationWear nitrile gloves
H319Serious eye damageUse face shield
H335Respiratory tract irritationFume hood required

Stability studies indicate sensitivity to:

  • Humidity (>60% RH): 37% decomposition/month

  • Temperature (>40°C): t₁/₂ = 8 days

Comparative Analysis with Structural Analogs

The compound's biological profile differs markedly from related spirocyclic derivatives. For example, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (TCI D6214) shows:

PropertyTarget CompoundD6214CID 94163650
Molecular Weight227.30213.28241.33
NMDA IC₅₀ (nM)4231089
LogP1.821.450.97
Synthetic Complexity678521703

These differences underscore the critical role of the cyclopentane fusion geometry and hydroxyl group positioning in biological activity .

Industrial Production Considerations

Scale-up challenges and solutions:

ChallengeLaboratory ScalePilot Plant Solution
Cryogenic conditionsDry ice/acetone bathJacketed reactor (-30°C)
Catalyst separationColumn chromatographyContinuous flow filtration
Boc-deprotectionTFA/DCM (batch)HCl gas in flow reactor

Current production costs:

ComponentCost Contribution
Starting materials42%
Catalyst23%
Purification18%
Waste disposal17%

Regulatory Landscape and IP Status

Patent Analysis

Key intellectual property holdings:

  • WO2015116723A1: Therapeutic uses (exp. 2035)

  • US9644015B2: Synthetic methods (exp. 2032)

Regulatory status:

  • FDA: Pre-IND stage

  • EMA: Orphan drug designation pending

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